N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. This structural framework is common in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents, due to the oxadiazole ring’s electron-deficient nature and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASHFIALCEUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C21H16ClFN4O2
- Molecular Weight: 410.84 g/mol
- CAS Number: 1260922-82-4
- Purity: >90%
Biological Activity
The compound has been studied for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent. The following sections detail the findings from recent research.
Anti-inflammatory Activity
Research indicates that compounds with a similar structure exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Specifically, derivatives of oxadiazole have shown promise as COX-II inhibitors, suggesting that this compound may also possess this activity.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
These results indicate a significant potential for this compound in managing inflammatory diseases such as arthritis and cardiovascular conditions .
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds. For instance, derivatives containing oxadiazole and pyrrole rings have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to these rings can enhance their efficacy.
Case Study:
In a study involving A549 human lung adenocarcinoma cells, compounds structurally related to this compound showed promising results with IC50 values ranging from 0.5 to 5 μM depending on the specific derivative tested .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of COX Enzymes: Similar compounds have been documented to inhibit COX enzymes selectively.
- Induction of Apoptosis: Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity: Some studies indicate that oxadiazole derivatives may possess antioxidant properties that contribute to their therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()
- Key Difference : Chlorine substituent at the ortho position of the benzyl group vs. para in the target compound.
- Impact : The para-chloro configuration may improve steric accessibility for target binding compared to the ortho isomer, which could hinder interactions due to spatial crowding .
Oxadiazole-Based Analogues with Modified Cores
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()
- Key Difference : Replacement of pyrrole with a piperidine-carboxamide group.
- This compound showed higher binding affinity (-9.2 kcal/mol) compared to pyrrole-based analogues .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Key Difference : Pyrazole core with methylsulfanyl and methoxyphenyl substituents.
Isoxazole and Thiadiazole Derivatives
Tert-butyl(3aR,4R,6aS)-4-{[4-(2,4-dimethoxyphenyl)-2-({4-[3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}carbamoyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate ()
- Key Difference : Isoxazole ring replaces oxadiazole, with additional isopropyl and dimethoxyphenyl groups.
- Impact : The isoxazole’s oxygen atom may reduce ring strain compared to oxadiazole, improving stability. The compound demonstrated potent CK1 inhibition (IC₅₀ = 12 nM) due to enhanced π-π stacking with the kinase active site .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (, Compound 5e)
- Key Difference: Thiadiazole core with a phenoxy-acetamide side chain.
- This derivative exhibited a melting point of 132–134°C, lower than typical oxadiazoles, suggesting reduced crystallinity .
Benzodioxol-Substituted Analogues
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide ()
- Key Difference : Benzodioxol group replaces 4-fluorophenyl on the oxadiazole.
- Impact : The benzodioxol moiety increases electron density and metabolic stability, though it may reduce target selectivity due to broader π-orbital interactions .
Research Findings and Data Tables
Table 2: Structural Impact on Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
